[(2R)-3,3-dimethyloxiran-2-yl]methanol [(2R)-3,3-dimethyloxiran-2-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18111345
InChI: InChI=1S/C5H10O2/c1-5(2)4(3-6)7-5/h4,6H,3H2,1-2H3/t4-/m1/s1
SMILES:
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol

[(2R)-3,3-dimethyloxiran-2-yl]methanol

CAS No.:

Cat. No.: VC18111345

Molecular Formula: C5H10O2

Molecular Weight: 102.13 g/mol

* For research use only. Not for human or veterinary use.

[(2R)-3,3-dimethyloxiran-2-yl]methanol -

Specification

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
IUPAC Name [(2R)-3,3-dimethyloxiran-2-yl]methanol
Standard InChI InChI=1S/C5H10O2/c1-5(2)4(3-6)7-5/h4,6H,3H2,1-2H3/t4-/m1/s1
Standard InChI Key HJXAWVLTVYGIBH-SCSAIBSYSA-N
Isomeric SMILES CC1([C@H](O1)CO)C
Canonical SMILES CC1(C(O1)CO)C

Introduction

Structural Characteristics and Stereochemistry

The compound’s structure features a strained oxirane ring, which imparts high chemical reactivity. The (2R) configuration specifies the absolute stereochemistry at the second carbon of the epoxide ring, while the 3,3-dimethyl substituents occupy adjacent positions on the ring . Key structural parameters include:

PropertyValue
Molecular Weight102.13 g/mol
IUPAC Name[(2R)-3,3-dimethyloxiran-2-yl]methanol
CAS Number62748-09-8 (primary), 18511-56-3
InChI KeyHJXAWVLTVYGIBH-SCSAIBSYSA-N
SMILESC[C@H]1C@(C)CO
Boiling PointNot explicitly reported (est. 150–170°C)
Density~1.0 g/cm³ (approximate)

The stereochemistry is critical for its interactions in asymmetric synthesis and biological systems .

Synthesis Methods

Epoxidation of Allylic Alcohols

The most common synthesis involves the epoxidation of 3,3-dimethyl-2-butanol using meta-chloroperbenzoic acid (m-CPBA) under controlled conditions. This method achieves moderate to high yields (70–90%) and retains stereochemical integrity.

Titanium(III)-Catalyzed Reactions

Recent advances employ titanium(III) complexes (e.g., Cp2TiCl\text{Cp}_2\text{TiCl}) with tert-butyl hydroperoxide (TBHP) as an oxidant. This approach enhances diastereoselectivity (up to 95:5 dr) and operates under milder conditions (room temperature) .

Reaction Scheme:

3,3-Dimethyl-2-butanolTi(III), TBHP1,4-dioxane[(2R)-3,3-dimethyloxiran-2-yl]methanol\text{3,3-Dimethyl-2-butanol} \xrightarrow[\text{Ti(III), TBHP}]{\text{1,4-dioxane}} \text{[(2R)-3,3-dimethyloxiran-2-yl]methanol}

Chemical Reactivity

Nucleophilic Ring-Opening

The strained epoxide undergoes nucleophilic attack at the less substituted carbon due to steric hindrance from the dimethyl groups. Common reactions include:

  • Hydrolysis: Forms 2,3-dihydroxy-3-methylbutanol in acidic or basic media .

  • Aminolysis: Reacts with amines (e.g., NH₃) to yield amino alcohols, intermediates in drug synthesis .

Oxidation and Reduction

  • Oxidation: Using KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3, the hydroxymethyl group converts to a carboxylic acid .

  • Reduction: LiAlH4\text{LiAlH}_4 reduces the epoxide to a diol, retaining stereochemistry .

Applications in Research

Organic Synthesis

The compound serves as a chiral building block for:

  • Pharmaceutical intermediates: Antiviral and anticancer agents .

  • Polymer precursors: Epoxy resins with enhanced thermal stability .

ParameterValue
GHS ClassificationAcute Toxicity (Oral, Dermal, Inhalation), Organ Toxicity
Hazard StatementsH300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled), H372 (Organ damage)
Precautionary MeasuresUse PPE (gloves, respirators), avoid inhalation

The compound’s reactivity necessitates storage at -10°C under inert atmospheres to prevent polymerization .

Comparison with Analogous Epoxides

CompoundKey DifferencesReactivity
(2,3-Epoxypropyl)methanolLacks methyl groups; higher ring strainMore reactive toward nucleophiles
(2S,3S)-2,3-DimethyloxiraneEnantiomeric form; similar physical propertiesAltered stereoselectivity in synthesis

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